

clinical trial validation of polydextrose for improving glycemic control

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Polydextrose in Glycemic Control: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **polydextrose**'s performance in improving glycemic control against other soluble fibers like inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The information is supported by experimental data from clinical trials.

Polydextrose, a synthetic polymer of glucose, is a soluble fiber that is resistant to digestion in the upper gastrointestinal tract and is fermented by bacteria in the colon. This fermentation process yields short-chain fatty acids (SCFAs), which are believed to play a role in various physiological processes, including glycemic control. This guide synthesizes findings from clinical studies to evaluate the efficacy of **polydextrose** in managing blood glucose levels.

Comparative Analysis of Glycemic Control

The following tables summarize quantitative data from clinical trials investigating the effects of **polydextrose** and other soluble fibers on key glycemic control parameters.

Table 1: Effect of **Polydextrose** on Postprandial Glucose and Insulin Response

Study	Dosage	Matrix	Key Findings
Jie et al. (2000)[1]	12g with 50g glucose	Not specified	Ingestion of 12g of polydextrose with 50g of glucose resulted in a glycemic index of 89% compared to 100% for glucose alone, indicating a lowered glycemic response.[1]
Konings et al. (2014)[2]	30% carbohydrate substitution	Breakfast and lunch meals	Reduced glucose peaks and significantly lower postprandial insulin responses were observed after meals where 30% of available carbohydrates were substituted with polydextrose.[2]
Jones, J.M. (2017)[3]	8g, 12g, 16g	Beverage	No significant reduction in postprandial glucose or insulin was observed at any dose compared to the control.[3]
Jones, J.M. (2017)[3]	12g	Bar	No significant reduction in postprandial glucose or insulin was observed compared to the control.[3]

Table 2: Comparison of **Polydextrose** with Other Soluble Fibers on Glycemic Control

Fiber Type	Study	Dosage	Population	Key Findings on Glycemic Control
Polydextrose & Oligofructose	Cicek et al. (2009)	20g/day mixture	Type 2 Diabetes patients	Significant decrease in fasting blood glucose, postprandial blood glucose, and HbA1c.
Inulin	Gargari et al. (2013)[4]	10g/day	Women with Type 2 Diabetes	Significant reduction in fasting blood sugar (8.50%) and HbA1c (10.40%).[4]
Fructooligosaccharides (FOS)	Yamashita et al. (1984)[5]	8g/day for 14 days	Type 2 Diabetes patients	A study on individuals with type 2 diabetes demonstrated that consuming 8 grams of FOS daily for two weeks led to a decrease in serum glucose levels.[5]
Galactooligosaccharides (GOS)	Wan et al. (2023) [6][7]	Not specified	Healthy pregnant women	No significant difference in fasting plasma glucose or the incidence of gestational diabetes

compared to
placebo.[\[6\]](#)[\[7\]](#)

FOS & GOS	Lu et al. (2017) [8] [9]	16g/day for 14 days	Healthy young adults	Short-term intake of high-dose FOS and GOS showed an adverse effect on glucose metabolism, demonstrated by OGTT for FOS and fasting glucose for GOS. [8] [9]
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Experimental Protocols

Detailed methodologies for key experiments cited in the clinical trials are outlined below to provide a comprehensive understanding of the study designs.

Oral Glucose Tolerance Test (OGTT)

The Oral Glucose Tolerance Test is a standard procedure to assess how the body processes glucose. The protocol generally involves the following steps:

- **Fasting:** Participants are required to fast for at least 8-12 hours prior to the test.
- **Baseline Blood Sample:** A blood sample is drawn to measure fasting blood glucose levels.
- **Glucose Ingestion:** Participants consume a standardized glucose solution (typically 75g of glucose dissolved in water).
- **Timed Blood Samples:** Blood samples are collected at specific intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure blood glucose and insulin levels.

The data collected from the OGTT allows for the calculation of various parameters, including the area under the curve (AUC) for glucose and insulin, which provides a measure of the total

glycemic response.

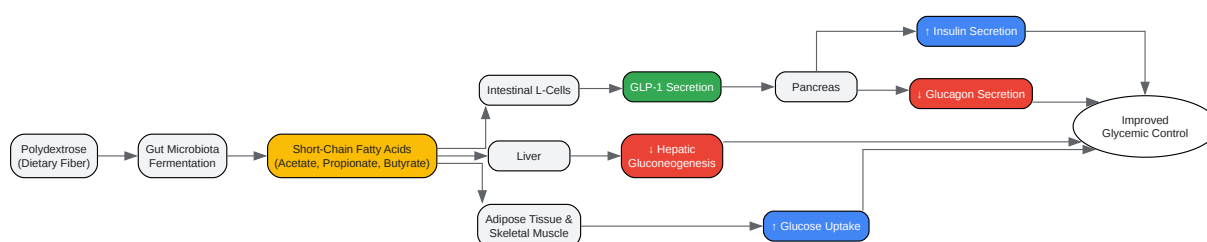
Study Design: Randomized Controlled Trials

The majority of the cited studies employed a randomized controlled trial (RCT) design, which is considered the gold standard for evaluating the effectiveness of interventions. Key features of the RCTs in these studies include:

- **Randomization:** Participants are randomly assigned to either an intervention group (receiving the fiber supplement) or a control group (receiving a placebo, such as maltodextrin).
- **Blinding:** In many of the studies, a double-blind approach was used, where neither the participants nor the researchers knew who was receiving the active treatment or the placebo. This helps to minimize bias.
- **Cross-over Design:** Some studies utilized a cross-over design, where each participant serves as their own control by receiving both the treatment and the placebo at different times, with a washout period in between.

Signaling Pathways and Mechanisms of Action

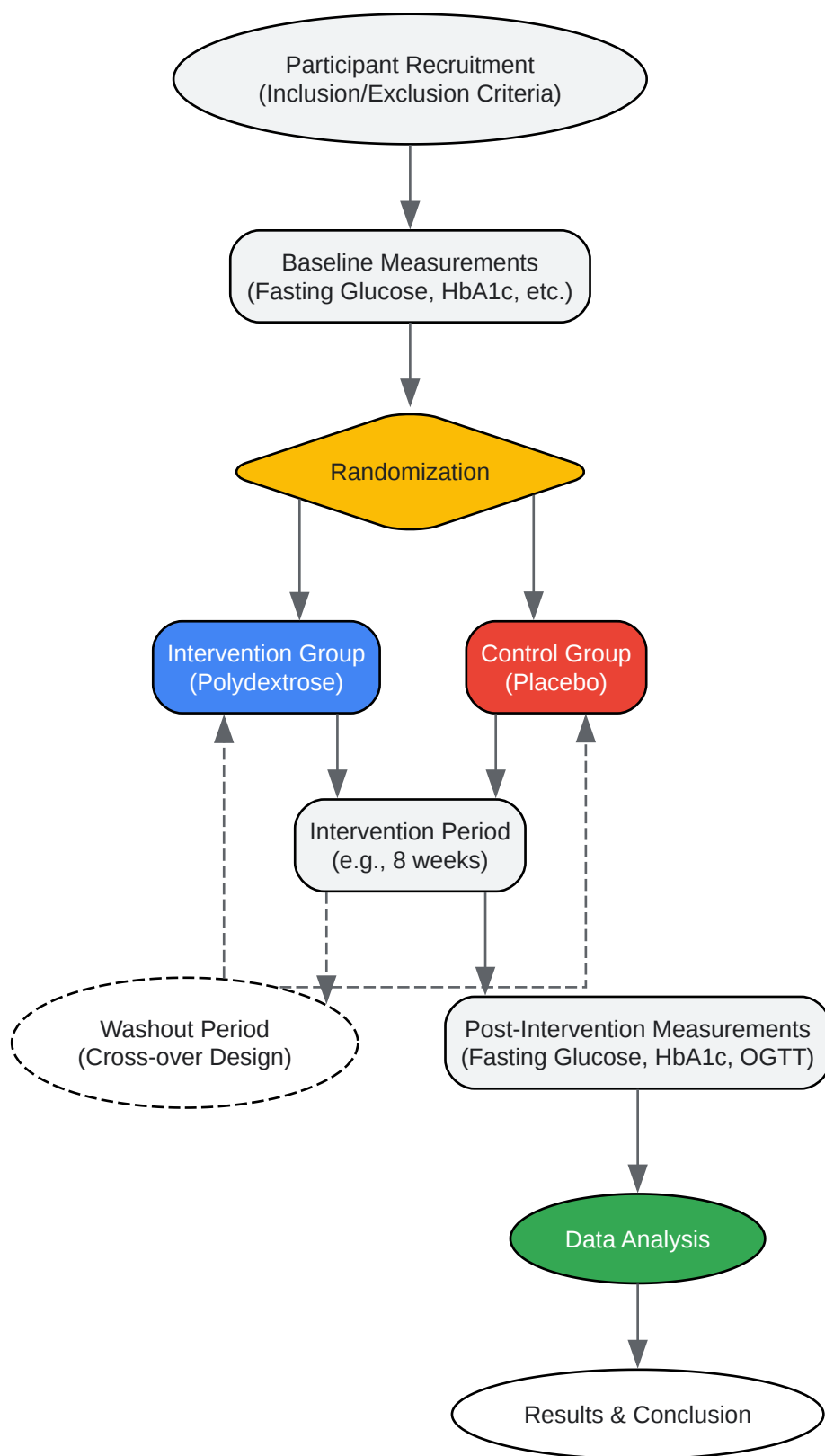
The proposed mechanism by which **polydextrose** and other fermentable fibers may improve glycemic control is through the production of short-chain fatty acids (SCFAs) by the gut microbiota. These SCFAs, primarily acetate, propionate, and butyrate, can influence glucose homeostasis through various signaling pathways.



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Caption: **Polydextrose** fermentation and its impact on glycemic control pathways.

This diagram illustrates that the fermentation of **polydextrose** by gut microbiota leads to the production of SCFAs. These SCFAs stimulate intestinal L-cells to secrete glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on the pancreas to increase insulin secretion and decrease glucagon secretion. Additionally, SCFAs can directly impact the liver to reduce glucose production and enhance glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, all contributing to improved glycemic control.



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Caption: A typical workflow for a randomized controlled trial on **polydextrose**.

This workflow diagram outlines the key stages of a typical randomized controlled trial investigating the effects of **polydextrose** on glycemic control, from participant recruitment to data analysis and conclusion.

In conclusion, while some studies suggest a potential benefit of **polydextrose** in improving glycemic control, particularly when replacing sugars, the evidence is not consistently strong across all studies and dosages. The combination of **polydextrose** with other prebiotics like oligofructose has shown promise. Further research, especially direct comparative studies with other soluble fibers, is warranted to fully elucidate the role of **polydextrose** in glycemic regulation. The mechanism of action via SCFA production and subsequent hormonal and metabolic signaling remains a key area of investigation.

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